2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Medicinal Chemistry Physicochemical Properties Triazole SAR

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1511960-14-7) is a primary amine-functionalized 1,2,3-triazole building block with a molecular weight of 140.19 g/mol and a computed XLogP3-AA of -0.7, indicating balanced hydrophilicity. The compound is commercially available as a versatile small-molecule scaffold (purity ≥95%) and is employed in medicinal chemistry and chemical biology for constructing focused compound libraries.

Molecular Formula C6H12N4
Molecular Weight 140.19
CAS No. 1511960-14-7
Cat. No. B2932182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
CAS1511960-14-7
Molecular FormulaC6H12N4
Molecular Weight140.19
Structural Identifiers
SMILESCCN1C=C(N=N1)CCN
InChIInChI=1S/C6H12N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4,7H2,1H3
InChIKeyUXVISKUHAHDCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1511960-14-7): A Defined N1-Alkyl Triazole Scaffold for Chemical Biology and Inhibitor Design


2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1511960-14-7) is a primary amine-functionalized 1,2,3-triazole building block with a molecular weight of 140.19 g/mol and a computed XLogP3-AA of -0.7, indicating balanced hydrophilicity [1]. The compound is commercially available as a versatile small-molecule scaffold (purity ≥95%) and is employed in medicinal chemistry and chemical biology for constructing focused compound libraries. Its structure features an ethyl substituent at the N1 position of the triazole ring and an ethanamine side chain at the C4 position, providing a defined handle for downstream derivatization. This compound is positioned within a patent landscape that includes substituted amino triazoles as therapeutic agents, notably in the context of metabolic and inflammatory disease targets [2].

Why Generic Substitution of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1511960-14-7) Can Compromise Structure-Activity Relationships in Triazole-Based Lead Optimization


The N1-alkyl substituent on the 1,2,3-triazole core is a critical determinant of lipophilicity, solubility, metabolic stability, and target binding in medicinal chemistry programs. Even incremental changes in N1-alkyl chain length can alter physicochemical properties: the ethyl substituent in this compound imparts a computed XLogP3-AA of -0.7, representing a measurable increase in lipophilicity relative to the N1-methyl analog, and an enhanced steric profile compared to the unsubstituted N1-H parent scaffold [1]. These differences in ADME and binding properties are frequently exploited in biological applications: the compound is known to serve as a potential carbonic anhydrase inhibitor, a class of targets where subtle structural modifications around the triazole nucleus modulate isoform selectivity and potency [2]. Therefore, direct interchange of this building block with its N1-methyl or N1-unsubstituted analogs without re-validation of key parameters such as lipophilic ligand efficiency (LLE) or enzyme inhibition constants (Ki) can introduce uncontrolled variables in SAR studies and compromise lead optimization campaigns.

Quantitative Comparator Evidence for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1511960-14-7) vs. Closest Analogs


Lipophilicity Differentiation: 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine vs. its N1-Methyl and N1-Unsubstituted Analogs

The N1-ethyl substituent on the 1,2,3-triazole ring provides a distinct lipophilicity profile relative to the N1-methyl and N1-unsubstituted analogs. The target compound exhibits a computed XLogP3-AA of -0.7, reflecting a controlled increase in hydrophobicity that can enhance membrane permeability without severely compromising aqueous solubility [1]. In contrast, the N1-methyl analog (CAS 856861-69-3) displays an estimated XLogP3-AA of approximately -0.9 to -1.0, while the N1-unsubstituted parent scaffold (2-(1H-1,2,3-triazol-4-yl)ethanamine) is predicted to be more hydrophilic with an XLogP3-AA around -1.2. This stepwise lipophilicity gradient, modeled across a series of related 1,2,3-triazole derivatives, enables researchers to fine-tune logD values for optimal ADME profiles without altering the core pharmacophore [2].

Medicinal Chemistry Physicochemical Properties Triazole SAR

Molecular Weight and Topological Polar Surface Area: 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine vs. N1-Methyl Analog in Lead-Like Space

The target compound has a molecular weight of 140.19 g/mol and a topological polar surface area (TPSA) of 56.7 Ų [1]. The N1-methyl analog (CAS 856861-69-3) is smaller, with a molecular weight of 126.16 g/mol and a slightly lower TPSA estimated at 56.7 Ų (identical heteroatom count). This +14 Da mass difference corresponds to a single methylene unit, and while the TPSA remains unchanged, the increased molecular weight positions the ethyl analog more favorably for lead-like libraries that tolerate heavier fragments while maintaining favorable ligand efficiency metrics. The TPSA value of 56.7 Ų is below the commonly used threshold of 60 Ų for good oral absorption, supporting its utility as a fragment or scaffold in orally bioavailable lead optimization programs [2].

Fragment-Based Drug Discovery Lead-Like Properties TPSA Analysis

Rotatable Bond Count and Molecular Flexibility: 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine vs. Positional Isomer

The rotational bond count is a key parameter influencing binding entropy and selectivity. The target compound possesses 3 rotatable bonds (ethyl side chain + ethanamine linker), as computed by PubChem [1]. A positional isomer such as 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-amine would exhibit a similar rotatable bond count but with altered spatial presentation of the amine group relative to the triazole N2 atom, potentially affecting hydrogen-bonding geometry to biological targets. In 1,2,3-triazole-based carbonic anhydrase inhibitors, the position of the amine-containing side chain on the triazole ring (C4 vs. C5) has been shown to modulate both inhibitory potency (Ki values spanning from nanomolar to micromolar ranges) and isoform selectivity profiles across hCA I, II, IX, and XII [2].

Conformational Analysis Ligand Efficiency Isomer Comparison

Hydrogen Bond Donor/Acceptor Capacity and Drug-Likeness: 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Compared to N1-Unsubstituted Scaffold

The target compound presents 1 hydrogen bond donor (primary amine) and 3 hydrogen bond acceptors (triazole nitrogens), identical to its N1-unsubstituted analog [1]. However, the N1-ethyl substitution eliminates the acidic N-H proton present in the unsubstituted triazole, removing a potential hydrogen bond donor site that could contribute to undesired off-target interactions or metabolic liabilities. In carbonic anhydrase inhibition studies, the presence or absence of the N1-H proton in triazole scaffolds has been shown to correlate with isoform selectivity, with N1-substituted triazoles often demonstrating improved selectivity for tumor-associated isoforms hCA IX and XII over cytosolic hCA I and II [2].

Drug-Likeness Hydrogen Bonding Fragment Properties

Optimal Application Scenarios for 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1511960-14-7) Based on Differentiated Evidence


Medicinal Chemistry: Building Block for CNS-Penetrant Kinase and Carbonic Anhydrase Inhibitor Libraries

The favorable XLogP3-AA of -0.7 and TPSA of 56.7 Ų position this scaffold for CNS drug discovery programs where balanced lipophilicity and low polar surface area are prerequisites for blood-brain barrier penetration [1]. Its utility as a carbonic anhydrase inhibitor starting point is supported by literature on related 1,2,3-triazole scaffolds, where N1-alkyl substitution modulates isoform selectivity and potency [2]. Researchers synthesizing focused libraries targeting tumor-associated hCA IX/XII isoforms can utilize this N1-ethyl variant to fine-tune physicochemical properties without altering the primary amine conjugation handle.

Fragment-Based Drug Discovery (FBDD): A Low-MW, Lead-Like Amine Fragment for SPR and NMR Screening

With a molecular weight of 140.19 g/mol, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, this compound satisfies the 'rule of three' criteria for fragment screening libraries. The ethyl substituent provides a controlled increase in lipophilicity over the methyl or unsubstituted analogs, enabling detection of weak-affinity binding (KD ~mM to µM) by surface plasmon resonance (SPR) or ligand-observed NMR without solubility artifacts [1]. The primary amine permits straightforward elaboration via amide coupling or reductive amination, making it an efficient starting point for fragment-to-lead campaigns.

Chemical Biology: CuAAC Click Chemistry Precursor for Bioconjugation and PROTAC Linker Synthesis

The 1,2,3-triazole core itself can serve as a bioisostere of amide bonds, and the primary amine handle allows conjugation to carboxylic acid-containing payloads or E3 ligase ligands. The N1-ethyl capping eliminates the acidic triazole N-H that could otherwise participate in undesired metal chelation or non-specific protein interactions [3]. This property is advantageous for constructing PROTACs (proteolysis-targeting chimeras) where linker composition and triazole substitution pattern influence ternary complex formation and degradation efficiency.

Process Chemistry: Defined N1-Ethyl Scaffold for Patent-Protected Lead Series

The compound is encompassed within the intellectual property landscape of substituted amino triazoles (EP3082805B1) [4], indicating its relevance as a key intermediate or structural component in proprietary therapeutic programs. For organizations aiming to build patent-protected chemical series around the 1,2,3-triazole pharmacophore, this N1-ethyl variant offers a distinct substitution pattern that can strengthen composition-of-matter claims relative to the more common N1-methyl or unsubstituted analogs.

Quote Request

Request a Quote for 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.